1-Bromo-2-methyl-4-(propan-2-YL)benzene
Description
1-Bromo-2-methyl-4-(propan-2-yl)benzene (CAS: CID 22087498) is a brominated aromatic compound with the molecular formula C₁₀H₁₃Br (molecular weight: 213.11 g/mol). Its structure features a bromine atom at position 1, a methyl group at position 2, and an isopropyl group at position 4 on the benzene ring . The SMILES notation is CC1=C(C=CC(=C1)C(C)C)Br, and its InChIKey is JYXOCDNYFHKKIE-UHFFFAOYSA-N . This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry .
Properties
IUPAC Name |
1-bromo-2-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXOCDNYFHKKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92243-75-9 | |
| Record name | 1-bromo-2-methyl-4-(propan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
1-Bromo-2-methyl-4-(propan-2-YL)benzene can be synthesized through several methods:
Electrophilic Aromatic Substitution: This method involves the bromination of 2-methyl-4-(propan-2-yl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
Suzuki-Miyaura Coupling: This method involves the coupling of 2-methyl-4-(propan-2-yl)phenylboronic acid with a brominating agent in the presence of a palladium catalyst.
Chemical Reactions Analysis
1-Bromo-2-methyl-4-(propan-2-YL)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: It can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Scientific Research Applications
1-Bromo-2-methyl-4-(propan-2-YL)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Material Science: The compound is used in the preparation of advanced materials such as liquid crystals and conductive polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-4-(propan-2-YL)benzene depends on the specific chemical reaction it undergoes. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The following table summarizes key structural and physical properties of 1-bromo-2-methyl-4-(propan-2-yl)benzene and its analogs:
Key Observations :
- Steric Effects : The isopropyl group in the target compound enhances steric hindrance compared to tert-pentyl (bulkier) or benzyloxy (linear) substituents .
- Polarity : Methoxy and benzyloxy groups increase polarity and boiling points compared to alkyl-substituted analogs .
Target Compound :
- Undergoes Suzuki-Miyaura cross-coupling reactions due to the bromine atom’s electrophilic character .
- Used in synthesizing nickel-phosphine complexes for catalytic applications (e.g., block copolymer synthesis) .
Analogs :
- 5-Benzyloxy-2-bromotoluene : The benzyloxy group facilitates nucleophilic aromatic substitution, making it useful in pharmaceutical intermediates .
- 1-Bromo-4-(tert-pentyl)benzene : The bulky tert-pentyl group stabilizes radical intermediates, enhancing utility in polymerization .
- 1-Bromo-4-methoxy-2-(phenylmethoxy)benzene : Dual oxygen substituents increase susceptibility to oxidative degradation, unlike the target compound’s alkyl groups .
Stability and Degradation
- The target compound’s methyl and isopropyl groups provide resistance to ozonation and photocatalysis, whereas analogs with hydroxyl or ketone groups (e.g., 4-isopropenylphenol) degrade readily under similar conditions .
- Bromine’s electronegativity stabilizes the aromatic ring against electrophilic attack compared to chlorine-substituted analogs .
Biological Activity
1-Bromo-2-methyl-4-(propan-2-YL)benzene, also known as 1-bromo-2-isopropylbenzene, is an organic compound that belongs to the class of brominated aromatic hydrocarbons. Its biological activity has garnered attention due to its potential applications in pharmaceuticals and its effects on various biological systems. This article reviews the available literature on the biological activity of this compound, including its antibacterial properties, toxicity, and metabolic pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom attached to a benzene ring substituted with a methyl group and an isopropyl group. Its molecular weight is approximately 215.12 g/mol.
Toxicological Profile
The toxicological profile of this compound has not been extensively documented; however, related compounds such as 1-bromopropane have been studied for their health effects. Case studies have reported neurological symptoms in individuals exposed to brominated compounds in occupational settings .
The metabolism of brominated compounds typically involves conjugation with glutathione, leading to mercapturic acid metabolites which can be detected in urine samples from exposed individuals . Understanding these metabolic pathways is crucial for assessing the potential risks associated with exposure to this compound.
Research Findings
A review of existing literature reveals that while specific studies on this compound are scarce, its structural analogs have been shown to possess various biological activities:
- Antimicrobial Properties : Many brominated compounds exhibit significant antimicrobial properties, suggesting potential for further research into their use in treating bacterial infections.
- Enzymatic Interactions : Studies from ToxCast databases indicate that similar compounds interact with various enzymatic pathways, including inhibition of cytochrome P450 enzymes which play a vital role in drug metabolism .
- Potential for Drug Development : The unique structural features of brominated aromatic compounds make them candidates for drug development, particularly in creating new antibacterial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
